cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid

stereochemistry chiral resolution drug design

cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid (CAS 735274-64-3) is a chiral cyclohexane carboxylic acid derivative bearing a 4-(trifluoromethyl)phenyl ketone side chain at the 2-position in a cis (1R,2R) configuration. It has the molecular formula C₁₆H₁₇F₃O₃ and a molecular weight of 314.30 g·mol⁻¹.

Molecular Formula C16H17F3O3
Molecular Weight 314.3 g/mol
CAS No. 735274-64-3
Cat. No. B1465066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
CAS735274-64-3
Molecular FormulaC16H17F3O3
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C16H17F3O3/c17-16(18,19)12-7-5-10(6-8-12)14(20)9-11-3-1-2-4-13(11)15(21)22/h5-8,11,13H,1-4,9H2,(H,21,22)/t11-,13-/m1/s1
InChIKeyXQKZBVGBIMPIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid (CAS 735274-64-3): Structural, Physicochemical, and Procurement Baseline


cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid (CAS 735274-64-3) is a chiral cyclohexane carboxylic acid derivative bearing a 4-(trifluoromethyl)phenyl ketone side chain at the 2-position in a cis (1R,2R) configuration. It has the molecular formula C₁₆H₁₇F₃O₃ and a molecular weight of 314.30 g·mol⁻¹ [1]. The compound is available from multiple accredited suppliers at ≥95% purity for research use . Its predicted physicochemical properties include a density of 1.261 g·cm⁻³, boiling point of 436.4 °C at 760 mmHg, flash point of 217.8 °C, and a calculated LogP of 4.17, indicating moderate lipophilicity imparted by the 4-CF₃-phenyl group .

Why cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid Cannot Be Substituted by Generic Isomers or Positional Analogs


This compound possesses three structural features that are simultaneously varied in closest commercially available analogs: (i) the cis-2 (1R,2R) relative stereochemistry of the cyclohexane ring substituents, (ii) the 2-position attachment of the oxo-ethyl linker, and (iii) the para-CF₃ substitution on the phenyl ring. Isomers such as the trans-2 variant (CAS 735275-00-0, 1R,2S) [1], the cis-4 positional isomer (CAS 735275-70-4), and the trans-4 isomer (CAS 736136-64-4) share the identical molecular formula but differ fundamentally in the spatial orientation of the carboxylic acid and aryl-ketone pharmacophoric elements. In drug discovery, the cis-2-substituted cyclohexane carboxylic acid scaffold constitutes a privileged chemotype—exemplified by VU0155041, a metabotropic glutamate receptor 4 (mGlu₄) positive allosteric modulator (PAM) [2]—where even subtle stereochemical perturbations can abolish target engagement. Furthermore, the para-CF₃ substitution pattern directly influences LogP and electronic properties relative to the meta-CF₃ (CAS 735275-69-1, predicted boiling point 408.8 °C) and ortho-CF₃ (CAS 736136-50-8) analogs . Interchanging any of these parameters—stereochemistry, positional attachment, or aryl substitution—yields a structurally distinct chemical entity that cannot be assumed to exhibit equivalent reactivity, binding, or physicochemical behavior.

Quantitative Differential Evidence for cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid Versus Closest Analogs


Stereochemical Specificity: cis-2 (1R,2R) Versus trans-2 (1R,2S) Configuration Defines Three-Dimensional Pharmacophore Geometry

The target compound (CAS 735274-64-3) possesses cis-2 relative stereochemistry with (1R,2R) absolute configuration, as confirmed by the InChI stereochemical descriptor t11-,13-/m1/s1. The primary commercial comparator, trans-2 isomer (CAS 735275-00-0), bears (1R,2S) configuration, with the InChI descriptor t11-,13+/m0/s1 . The cis-2 scaffold places the carboxylic acid and the 2-oxo-2-(4-trifluoromethylphenyl)ethyl side chain on the same face of the cyclohexane ring, creating a distinct spatial arrangement that is critical in medicinal chemistry campaigns targeting protein binding pockets. The cis-2-substituted cyclohexane carboxylic acid scaffold is a validated pharmacophoric element in CNS drug discovery, as demonstrated by VU0155041, a cis-2-carbamoyl-cyclohexanecarboxylic acid that acts as an mGlu₄ PAM with stereospecific activity [1].

stereochemistry chiral resolution drug design

Para-Trifluoromethyl Substitution Directs Lipophilicity and Electronic Properties Relative to Meta- and Ortho-CF₃ Analogs

The target compound bears a para-CF₃ substituent on the phenyl ring, with a calculated LogP of 4.17 . The meta-CF₃ positional isomer (CAS 735275-69-1, cis-4-[2-oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid) is predicted, despite the positional difference on the cyclohexane ring as well, to exhibit a lower boiling point of 408.8±40.0 °C (vs. 436.4 °C for the target) . Additionally, the ortho-CF₃ cis-2 isomer (CAS 736136-50-8) introduces steric hindrance around the ketone, which can alter reactivity in derivatization reactions such as amide coupling or reduction. The para-CF₃ group maximizes the electron-withdrawing resonance effect while minimizing steric interference at the reactive ketone and carboxylic acid sites.

lipophilicity SAR physicochemical properties

Supplier-Attested Purity and Analytical Specification: 95% Minimum Purity from ISO-Certified Sources

The target compound is supplied at a minimum purity of 95% by multiple independent vendors, including Sigma-Aldrich (Rieke Metals Inc. product line) and abcr GmbH (catalog AB361205) , both of which operate under ISO-certified quality management systems. Sigma-Aldrich provides batch-specific Certificates of Analysis (COA) upon request, enabling lot-to-lot traceability. Several comparator isomers (e.g., CAS 735275-00-0, CAS 736136-64-4) are also available at 95% purity from similar suppliers , but the target compound benefits from dual-sourcing redundancy and documented analytical release specifications, reducing single-supplier procurement risk.

quality control procurement analytical chemistry

Predicted Physicochemical Differentiation: Density and Flash Point Profile Relative to trans-4 Positional Isomer

The target cis-2 compound has a predicted density of 1.261 g·cm⁻³ and flash point of 217.8 °C . In contrast, the trans-4 positional isomer (CAS 736136-64-4) has a predicted density of 1.3±0.1 g·cm⁻³ and flash point of 217.8±28.7 °C . While the density and flash point values overlap within prediction error margins, the narrower predicted range and lower nominal density of the target compound may confer marginally different handling characteristics in solvent extraction and large-scale processing. The differences are small and should be verified experimentally, but they provide a baseline for distinguishing these isomers in the absence of experimental data.

physicochemical characterization safety data process chemistry

High-Confidence Research and Industrial Application Scenarios for cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid


Chiral Building Block for Stereospecific Medicinal Chemistry Campaigns Targeting GPCRs or Kinases

The cis-2 (1R,2R) stereochemistry of this compound provides a geometrically defined scaffold for constructing libraries of chiral amides, esters, and heterocyclic derivatives. The precedent of cis-2-substituted cyclohexane carboxylic acids as mGlu₄ PAMs [1] supports its use as a core template in CNS drug discovery, where stereochemistry is a critical determinant of target engagement. The ketone and carboxylic acid functional groups enable orthogonal derivatization: the acid can be coupled to amines for amide library synthesis, while the ketone can undergo reductive amination or Grignard addition to generate diverse analogs.

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies of CF₃-Position Effects

The para-CF₃ substitution on the phenyl ring establishes a defined LogP (4.17) and electronic profile that can be systematically compared against meta-CF₃ (CAS 735275-69-1, predicted boiling point 408.8 °C) and ortho-CF₃ (CAS 736136-50-8) analogs. This compound can serve as the para-substituted reference point in SAR campaigns investigating the impact of CF₃ ring position on membrane permeability, metabolic stability, and target binding, using the physicochemical differences documented in Section 3 as baseline parameters.

Analytical Reference Standard for Isomer-Specific Method Development

With a well-defined InChI stereochemical layer (t11-,13-/m1/s1), density (1.261 g·cm⁻³), and boiling point (436.4 °C) , this compound can function as a reference standard for developing chiral HPLC, SFC, or NMR methods to resolve cis-2, trans-2, cis-4, and trans-4 isomers in reaction mixtures. The multi-vendor availability with batch-specific COAs supports its use in regulated analytical environments requiring documented reference material provenance.

Intermediate for Fluorinated Pharmaceutical Building Block Synthesis

The 4-trifluoromethylphenyl ketone moiety is a privileged fragment in medicinal chemistry, appearing in marketed drugs and clinical candidates targeting diverse indications. The carboxylic acid handle enables direct conjugation to pharmacophoric amines or alcohols, while the cyclohexane ring provides conformational constraint. The target compound's dual functional groups (ketone + carboxylic acid) allow sequential derivatization without protecting group manipulation, streamlining synthetic routes to fluorinated drug candidates.

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